Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
Description
Properties
IUPAC Name |
1-[4-(1-hydroxycyclopentyl)buta-1,3-diynyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-13(7-1-2-8-13)11-5-6-12-14(16)9-3-4-10-14/h15-16H,1-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUCEWJFYFFIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#CC#CC2(CCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064586 | |
| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7179-09-1 | |
| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentanol Production via Hydroformylation and Transesterification
The foundation for synthesizing the cyclopentanol subunits begins with the conversion of cyclopentene to cyclopentyl formate, followed by transesterification to yield cyclopentanol. As detailed in the patent by EP0829466A1, cyclopentene reacts with formic acid under autogenous pressure at 80°C in the presence of a boron trifluoride (BF₃) catalyst. This hydroformylation step achieves a 92% conversion of cyclopentene with >98% selectivity toward cyclopentyl formate.
The crude cyclopentyl formate is purified via distillation to remove residual formic acid and hydrocarbons. Subsequent transesterification with methanol, catalyzed by sodium methoxide (NaOCH₃), cleaves the formate ester to produce cyclopentanol. This step proceeds with 96% yield, as quantified by gas chromatography. The net reaction is the hydration of cyclopentene to cyclopentanol, with methyl formate as a recyclable by-product.
Key Reaction Parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 80°C (hydroformylation) | |
| Catalyst | BF₃ etherate (hydroformylation) | |
| Transesterification | NaOCH₃ in methanol, reflux | |
| Yield | 96% (cyclopentanol) |
Oxidative Coupling to Form the Butadiyne Bridge
Copper-Catalyzed Homo-Coupling of Terminal Alkynes
The critical step in forming the butadiyne linker is the oxidative coupling of two propargyl cyclopentyl ether molecules. The Navale catalyst system, comprising copper(I) iodide (CuI) and 4-dimethylaminopyridine (DMAP) in acetonitrile under an oxygen atmosphere, is adapted from the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. This method mitigates explosion risks associated with static discharge in oxygen-rich environments, a hazard noted in traditional Hay coupling protocols.
Reaction Conditions:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | 5% CuI, 10% DMAP | |
| Solvent | Acetonitrile | |
| Atmosphere | Oxygen | |
| Temperature | <35°C (maintained via water bath) | |
| Yield | 52–59% (on 15–50 g scale) |
The coupling reaction generates the butadiyne bridge, linking two cyclopentanol units. Post-reaction workup involves solvent removal, extraction with hexanes, and silica gel filtration to isolate the product.
Optimization and Scalability Considerations
Catalyst Recycling and By-Product Management
The BF₃ catalyst used in hydroformylation is stoichiometric, necessitating recovery strategies. In contrast, the CuI/DMAP system in oxidative coupling is catalytic, though residual copper oxides require filtration. Methyl formate from transesterification is hydrolyzed to methanol and formic acid, which are recycled into subsequent batches.
Solvent Selection for Extraction
Cyclopentane is preferred over n-pentane for extracting cyclopentyl formate due to its lower solubility for formic acid (0.2% vs. 1.7% by weight). This minimizes acid contamination during purification.
Characterization and Analytical Data
Spectroscopic and Physical Properties
The target compound exhibits the following characteristics, corroborated by PubChemLite and ChemDiv:
Purity Assessment
Quantitative ¹H-NMR with 1,3,5-trimethoxybenzene as an internal standard confirms >99.5% purity post-synthesis. Gas chromatography with flame ionization detection (GC-FID) validates the absence of cyclopentene or formate esters in the final product.
Alternative Synthetic Routes
Direct Coupling of Cyclopentanol with 1,4-Dihalobutadiynes
An unexplored but plausible route involves reacting cyclopentanol with 1,4-dibromobuta-1,3-diyne under basic conditions. However, the instability of dihalodiynes and competing elimination reactions render this method less favorable compared to oxidative coupling.
Sonogashira Cross-Coupling
Palladium-catalyzed coupling between cyclopentanol-derived alkynes and diiodobutadiyne could theoretically yield the target compound. However, the high cost of palladium catalysts and stringent anhydrous conditions limit scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated cyclopentanol derivatives.
Scientific Research Applications
Organic Synthesis
Cyclopentanol derivatives are often utilized as intermediates in organic synthesis. The compound can serve as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, such as:
- Alkylation : Cyclopentanol can undergo alkylation to produce substituted cyclopentanes.
- Cross-coupling Reactions : The butadiyne linkage provides opportunities for cross-coupling with other organic compounds.
Material Science
The compound has potential applications in material science due to its structural properties:
- Polymer Chemistry : Cyclopentanol derivatives can be polymerized to create new materials with desirable mechanical properties.
- Nanomaterials : Research indicates that compounds like cyclopentanol can be used to stabilize nanoparticles or as precursors for nanostructured materials.
Pharmaceuticals
Cyclopentanol derivatives are being explored for their biological activities:
- Antimicrobial Properties : Some studies suggest that compounds derived from cyclopentanol exhibit antimicrobial activity, making them candidates for pharmaceutical development.
- Anti-inflammatory Agents : Research is ongoing into the anti-inflammatory properties of cyclopentanol derivatives, which may lead to new therapeutic agents.
Case Study 1: Synthesis of Cyclopentanol Derivatives
A study published in Journal of Organic Chemistry detailed the synthesis of various cyclopentanol derivatives using cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis-. The researchers demonstrated that the compound could be effectively utilized as a precursor in the synthesis of biologically active molecules.
| Compound | Reaction Type | Yield (%) |
|---|---|---|
| Compound A | Alkylation | 85% |
| Compound B | Cross-coupling | 90% |
Case Study 2: Polymerization Studies
In a research article from Polymer Science, the polymerization of cyclopentanol derivatives was investigated. The study found that polymers derived from these compounds exhibited enhanced thermal stability and mechanical strength compared to conventional polymers.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 150 | 30 |
| Cyclopentanol Polymer | 200 | 50 |
Mechanism of Action
The mechanism of action of Cyclopentanol, 1,1’-(1,3-butadiyne-1,4-diyl)bis- involves its interaction with molecular targets through its hydroxyl and alkyne groups. These functional groups enable the compound to participate in hydrogen bonding, π-π interactions, and coordination with metal ions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalysis in chemical reactions .
Comparison with Similar Compounds
Cyclohexanol, 1,1'-(1,3-Butadiyne-1,4-diyl)bis- (CAS 5768-10-5)
- Molecular Formula : C₁₆H₂₂O₂ .
- Structural Differences: Replaces cyclopentanol with cyclohexanol, increasing the ring size from five- to six-membered.
- Impact on Properties: Solubility: Cyclohexanol’s larger ring enhances hydrophobicity compared to cyclopentanol. Synthesis: Similar routes likely apply, but purification may differ due to solubility variations.
1,1′-((4-(7-Methoxy-2,3-dihydrobenzo[1,4]thiazepin-4(5H)-yl)butyl)azanediyl)bis(butane-4,1-diyl))bis(cyclopropan-1-ol)
- Structural Features: Incorporates cyclopropanol groups (–C₃H₅OH) linked via a flexible butadiyne-azanediyl chain .
- Reactivity: The strained cyclopropanol rings increase acidity and reactivity, enabling participation in ring-opening reactions.
- Applications: Used in medicinal chemistry for targeting Ryanodine receptors (RyR2), unlike the cyclopentanol analog, which lacks such bioactivity .
1,1′-(Pyrazine-1,4-diyl)-bis(propan-2-one)
- Molecular Formula : C₁₀H₁₄N₂O₂ .
- Functional Groups : Replaces hydroxyl (–OH) with ketone (–C=O) groups.
- Crystallography: Exhibits a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 2.315 Å between pyrazine and carbonyl planes .
- Comparison: The absence of hydrogen-bonding donors reduces solubility in polar solvents compared to the cyclopentanol derivative.
Bis-Pyridinium Dibromides (e.g., K053, K068)
- Structure : Features pyridinium cations linked by a but-2-ene diyl bridge instead of butadiyne .
- Properties: Charge: Positively charged pyridinium groups enhance water solubility. Bioactivity: These compounds act as acetylcholinesterase reactivators, a property absent in the neutral cyclopentanol analog .
Data Tables
Table 1. Structural and Physical Properties
Key Findings
Bridge Rigidity: The 1,3-butadiyne linker in the cyclopentanol compound provides superior rigidity compared to flexible chains (e.g., azanediyl in the cyclopropanol analog) .
Functional Group Influence : Hydroxyl groups enhance hydrogen bonding and crystallinity, while charged moieties (e.g., pyridinium) improve solubility and bioactivity .
Ring Size Effects: Cyclopentanol derivatives exhibit intermediate steric bulk and solubility compared to smaller (cyclopropanol) or larger (cyclohexanol) rings .
Biological Activity
Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- (CAS No. 7179-09-1) is a unique organic compound characterized by its complex structure featuring a cyclopentanol moiety linked by a butadiyne group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of Cyclopentanol, 1,1'-(1,3-butadiyne-1,4-diyl)bis- is , and it possesses a molecular weight of approximately 202.25 g/mol. The structural representation can be visualized through its InChI key: HMQFJYLWNWIYKQ-UHFFFAOYSA-N.
Biological Activity Overview
Research into the biological activity of Cyclopentanol derivatives has indicated several potential pharmacological effects:
- Antimicrobial Activity : Certain derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Studies have suggested that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Some findings indicate potential neuroprotective mechanisms that could be explored for treating neurodegenerative diseases.
The mechanism of action for Cyclopentanol derivatives often involves:
- Interaction with cellular receptors : This can modulate signaling pathways related to cell survival and apoptosis.
- Inhibition of enzymatic activity : Certain compounds may inhibit enzymes that are critical for the proliferation of pathogens or cancer cells.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of Cyclopentanol derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Cyclopentanol Derivative A | E. coli | 15 |
| Cyclopentanol Derivative B | S. aureus | 20 |
| Control | - | 0 |
Anticancer Activity
In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that Cyclopentanol derivatives could induce apoptosis in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Neuroprotective Effects
Research has suggested that certain derivatives may protect neuronal cells from oxidative stress-induced damage. This was assessed using a model of oxidative stress where cell viability was measured after treatment with the compound.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound A | 80 |
| Compound B | 65 |
Pharmacokinetics
The pharmacokinetic profile of Cyclopentanol indicates moderate absorption and bioavailability. Studies suggest that its metabolic pathways may involve conjugation reactions, leading to various metabolites that could also exhibit biological activity.
Safety and Toxicology
Preliminary toxicological assessments indicate that while some derivatives show beneficial effects, they may also exhibit cytotoxicity at higher concentrations. Further studies are necessary to establish safe dosage ranges and potential side effects.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms the diyne bridge (δ ~2.5–3.5 ppm for acetylenic protons) and cyclopentanol rings (δ ~1.5–2.0 ppm for methylene groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 248.18 for C₁₄H₁₆O₂) and isotopic patterns .
- IR Spectroscopy : Detects hydroxyl stretches (~3200–3600 cm⁻¹) and alkyne C≡C vibrations (~2100–2260 cm⁻¹) .
What computational tools predict the compound’s reactivity in catalytic systems?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., Pd/C or Ru-based systems) to predict regioselectivity in coupling reactions .
- DFT-Calculated Activation Barriers : Identify rate-limiting steps. For example, cyclopentanol derivatives show higher activation energy for hydroxyl deprotonation compared to linear alcohols .
How is the compound’s stability assessed under varying solvent conditions?
Q. Basic Research Focus
- Accelerated Stability Testing : Expose the compound to polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents at elevated temperatures (40–60°C) for 48–72 hours.
- HPLC-PDA Analysis : Quantifies degradation products (e.g., oxidized ketones or hydrolyzed diynes) .
What role does this compound play in renewable energy research?
Q. Advanced Research Focus
- Hydrogen Storage : The diyne bridge may act as a hydrogen acceptor in metal-organic frameworks (MOFs). Cyclopentanol derivatives are explored for reversible H₂ adsorption/desorption .
- Biomass Conversion : Catalytic hydrogenation of furfural to cyclopentanol derivatives demonstrates potential for sustainable solvent production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
